2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride
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Overview
Description
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride is a chemical compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound. Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
Industrial Production Methods
Industrial production of azetidines, including this compound, often employs microwave irradiation techniques to enhance reaction efficiency and yield . This method allows for the rapid synthesis of azetidines through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide using alumina as a solid support .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, sulfides, and various substituted azetidine derivatives .
Scientific Research Applications
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride involves its interaction with molecular targets and pathways. For instance, in neuroprotective applications, the compound modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves energy metabolism in the brain . It upregulates antioxidant enzymes like superoxide dismutase and catalase, and downregulates pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-((methylsulfonyl)methyl)aziridine: Similar in structure but contains a three-membered ring.
2-Methyl-3-((methylsulfonyl)methyl)pyrrolidine: Contains a five-membered ring.
2-Methyl-3-((methylsulfonyl)methyl)piperidine: Contains a six-membered ring.
Uniqueness
2-Methyl-3-((methylsulfonyl)methyl)azetidine hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and polymers .
Properties
Molecular Formula |
C6H14ClNO2S |
---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H |
InChI Key |
IKZNUAOSIURECY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C.Cl |
Origin of Product |
United States |
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